N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide is a chemical compound with a complex structure that includes a benzimidazole ring fused with a propyl chain and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with 2-methylprop-2-enyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the alkylated benzimidazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide derivatives: Compounds with similar structures but different substituents on the benzimidazole ring or propyl chain.
Uniqueness
This compound is unique due to its specific structural features, including the 2-methylprop-2-enyl group and the acetamide moiety. These features contribute to its distinct chemical and biological properties, differentiating it from other benzimidazole derivatives.
Biological Activity
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide is a synthetic compound belonging to the benzimidazole class, which is widely recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and other conditions influenced by enzyme activity.
Chemical Structure and Synthesis
The compound's structure features a benzimidazole core linked to a propyl chain and an acetamide group. The synthesis typically involves several steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with suitable carboxylic acids or derivatives under acidic conditions.
- Alkylation : The benzimidazole core is alkylated using 2-methylprop-2-enyl halide in the presence of a base like potassium carbonate.
- Amidation : Finally, the alkylated product reacts with acetyl chloride to yield this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymes by binding to their active sites, thus disrupting normal cellular processes. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action .
Anticancer Properties
Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key regulatory proteins involved in cell proliferation .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Compounds in the benzimidazole family are known to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has shown promise as an inhibitor of ion channels like Kv1.3, which are implicated in autoimmune diseases. In vitro studies have indicated that this compound can effectively reduce Kv1.3 activity, suggesting its potential as a therapeutic agent for conditions like multiple sclerosis .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWRDIJKWCYDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.